molecular formula C9H20N2OS B6320538 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine CAS No. 1342746-15-9

2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine

Cat. No.: B6320538
CAS No.: 1342746-15-9
M. Wt: 204.34 g/mol
InChI Key: PMSYDAKIDLKIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methylthio group attached to an ethylamine backbone, which is further substituted with a morpholinoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-(methylthio)ethanamine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine and morpholine functionalities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring may enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is unique due to the presence of the methylthio group, which can undergo specific chemical transformations that are not possible with other substituents. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSYDAKIDLKIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCCN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.